8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one chemical structure properties
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one chemical structure properties
This guide provides an in-depth technical analysis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one , a specialized heterocyclic scaffold with significant implications in medicinal chemistry, particularly as a kinase inhibitor intermediate and a pharmaceutical impurity.
Executive Summary
8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0) is a fused bicyclic heterocycle belonging to the imidazo[1,2-c]pyrimidine class.[1][2] Structurally, it represents a bioisostere of purines and etheno-bridged pyrimidines. While often identified as a process-related impurity in the synthesis of fluorinated antifungal agents (e.g., Flucytosine derivatives), it has emerged as a high-value scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors and antiviral agents. The presence of the fluorine atom at position 8 significantly alters the electronic landscape of the pyrimidinone ring, enhancing metabolic stability against oxidative defluorination and modulating pKa for improved binding affinity in enzyme pockets.
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]
Structural Analysis
The core structure consists of an imidazole ring fused to a pyrimidin-5-one ring. The "6H" designation indicates a lactam tautomer, where the proton resides on the nitrogen at position 6, adjacent to the carbonyl at position 5.
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Fluorine Effect: The C8-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyrimidine ring. This deactivates the ring towards electrophilic attacks but increases the acidity of the N6-proton, potentially strengthening hydrogen bond interactions with protein residues (e.g., hinge regions of kinases).
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Tautomerism: The compound exists primarily in the lactam form (5-oxo) rather than the lactim (5-hydroxy) form in polar solvents, stabilized by the adjacent nitrogen lone pairs and the electron-withdrawing fluorine.
Physicochemical Data Table[6][9]
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₆H₄FN₃O | Core scaffold composition |
| Molecular Weight | 153.11 g/mol | Fragment-like, suitable for FBDD* |
| LogP (Octanol/Water) | -0.3 to 0.1 | Highly hydrophilic; good aqueous solubility |
| Topological Polar Surface Area | ~47 Ų | High membrane permeability potential |
| H-Bond Donors / Acceptors | 1 / 3 | N6-H (Donor); N1, O5, F8 (Acceptors) |
| pKa (Calculated) | ~7.5 - 8.2 | Ionizable under physiological pH |
| Melting Point | >250 °C (dec.)[1][2][3][4][5] | High lattice energy due to intermolecular H-bonding |
*FBDD: Fragment-Based Drug Discovery
Synthetic Methodologies
The synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is typically achieved through the cyclocondensation of 5-fluorocytosine with bifunctional electrophiles.
Primary Synthesis Protocol: Cyclocondensation
This protocol describes the formation of the imidazo-pyrimidine core using 5-fluorocytosine and chloroacetaldehyde. This reaction mimics the formation of "etheno" DNA adducts but is utilized here for preparative synthesis.
Reagents:
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Starting Material: 5-Fluorocytosine (5-FC)
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Reagent: Chloroacetaldehyde (50% aqueous solution)
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Base/Buffer: Sodium Acetate (NaOAc)
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Solvent: Water or Water/Ethanol mixture
Step-by-Step Protocol:
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Preparation: Dissolve 5-Fluorocytosine (10 mmol) in water (50 mL) in a round-bottom flask.
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Buffering: Add Sodium Acetate (20 mmol) to buffer the solution to pH ~4.5–5.0. This prevents protonation of the N3 position, keeping the exocyclic amine nucleophilic.
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Addition: Add Chloroacetaldehyde (15 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.
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Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid due to the formation of the planar, less soluble aromatic system.
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Purification: Filter the precipitate. Wash with ice-cold water and diethyl ether. Recrystallize from ethanol/water if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and potential downstream derivatization.
Caption: Synthetic pathway from 5-fluorocytosine to the 8-fluoro-imidazo[1,2-c]pyrimidin-5-one scaffold and downstream derivatization.
Reactivity & Derivatization Strategies
For drug development, the 8-fluoro scaffold serves as a core that must be decorated to achieve potency and selectivity.
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C2/C3 Functionalization (Imidazole Ring):
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The imidazole protons (C2-H and C3-H) are susceptible to electrophilic aromatic substitution (e.g., halogenation with NIS/NBS).
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Protocol Insight: Iodination at C3 allows for subsequent Suzuki-Miyaura or Sonogashira couplings to introduce aryl or heteroaryl groups, essential for accessing the hydrophobic pockets of kinase enzymes.
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N6 Alkylation:
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The lactam nitrogen (N6) can be alkylated using alkyl halides and a base (e.g., K₂CO₃ in DMF). This removes the H-bond donor capability but can improve lipophilicity and membrane permeability.
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Nucleophilic Aromatic Substitution (SNAr):
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While the C8-F bond is generally stable, strong nucleophiles under harsh conditions might displace the fluorine, although this destroys the specific "8-fluoro" advantage.
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Biological Applications: Kinase Inhibition[8][12]
The primary medicinal application of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one derivatives is in the inhibition of Cyclin-Dependent Kinases (CDK) , specifically CDK2/Cyclin E, which regulates the G1/S phase cell cycle transition.
Mechanism of Action
The scaffold acts as an ATP-competitive inhibitor.
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Hinge Binding: The lactam motif (C=O and N-H) functions as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" of the kinase (residues like Leu83 in CDK2).
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Fluorine Role: The C8-Fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or backbone amides within the binding pocket. Furthermore, it prevents metabolic oxidation at the C8 position, a common clearance pathway for non-fluorinated analogs.
CDK2 Signaling Pathway Diagram
Caption: Mechanism of CDK2 inhibition by the 8-fluoro-imidazo scaffold, preventing Rb phosphorylation and S-phase entry.
References
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PubChem. (n.d.).[7] 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (Compound).[1][2][7] National Library of Medicine. Retrieved from [Link]
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Jansa, P., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.[8] Retrieved from [Link]
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Veeprho. (n.d.). Ethenoflucytosine (Impurity Profile). Retrieved from [Link]
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Krystof, V., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Humphries, A. C., et al. (2006).[9] 8-Fluoroimidazo[1,2-a]pyridine: synthesis and bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. (Cited for comparative fluorine chemistry on similar scaffolds). Retrieved from [Link]
Sources
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